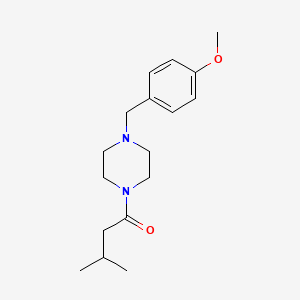
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors and a full agonist at 5-HT1A receptors. This may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects, including modulating the release of neurotransmitters such as dopamine and serotonin. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one limitation is its potential toxicity, which may restrict its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One possible direction is to investigate its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Another direction is to explore its use as a ligand for other receptors, which may have implications for the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential side effects.
In conclusion, 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine may lead to the development of new drugs for the treatment of psychiatric disorders and other conditions.
合成法
The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-methoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential applications in the field of medicinal chemistry, particularly as a ligand for various receptors. It has been shown to have affinity for dopamine receptors, 5-HT1A receptors, and α2-adrenergic receptors. 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been studied for its potential as an antipsychotic and antidepressant agent.
特性
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-4-6-16(21-3)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZJBWOAFJDHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(methoxymethyl)phenyl][4-(2-thienylcarbonyl)piperazin-1-yl]acetic acid](/img/structure/B5662312.png)

![N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662325.png)
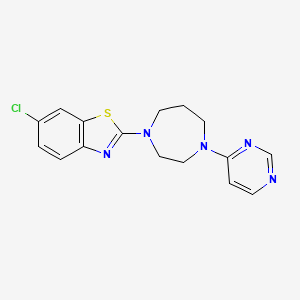
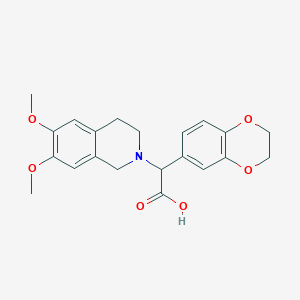
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5662351.png)
![6-ethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B5662359.png)
![2-ethyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5662365.png)
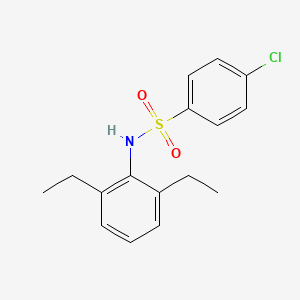
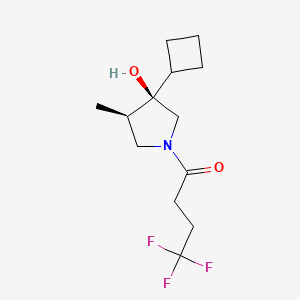
![N-{2-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5662384.png)
![ethyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5662398.png)
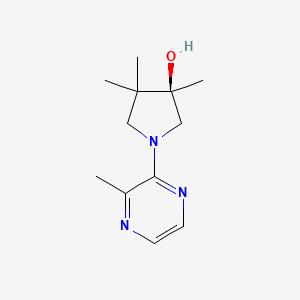
![N'-[(3S*,4R*)-4-isopropyl-1-(3-thienylmethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662408.png)